molecular formula C16H27N3 B12661556 N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine CAS No. 84196-18-9

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine

Cat. No.: B12661556
CAS No.: 84196-18-9
M. Wt: 261.41 g/mol
InChI Key: QUFUCZKLZXBWAU-UHFFFAOYSA-N
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Description

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is a chemical compound with the molecular formula C16H27N3. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a butane-1,2-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine typically involves the reaction of 1-benzyl-4-piperidone with butane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the piperidone to the corresponding piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives. Substitution reactions can result in a variety of substituted piperidine or benzyl derivatives .

Scientific Research Applications

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N2-(1-Benzyl-4-piperidyl)ethane-1,2-diamine
  • N2-(1-Benzyl-4-piperidyl)propane-1,2-diamine
  • N2-(1-Benzyl-4-piperidyl)pentane-1,2-diamine

Uniqueness

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different binding affinities, reactivity, and pharmacological effects .

Biological Activity

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and cancer treatment. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, also known as a benzylpiperidine derivative, features a piperidine ring which is known to influence its pharmacological properties. The structural formula can be represented as follows:

C13H20N4\text{C}_{13}\text{H}_{20}\text{N}_{4}

This compound's structure allows for interactions with various biological targets, making it a candidate for further research into its therapeutic applications.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit significant neuropharmacological effects. For instance, derivatives of benzylpiperidine have shown promise as dopamine receptor antagonists. A study highlighted the discovery of new D4 receptor antagonists based on similar scaffolds, demonstrating their potential in treating disorders like Parkinson's disease by modulating dopaminergic pathways .

2. Anticancer Properties

The antiproliferative activity of related compounds has been documented against various cancer cell lines. For example, N-benzyl derivatives have shown efficacy in inhibiting cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest. A study indicated that certain N-benzyl ethylenediamine derivatives exhibited significant activity against human cancer cell lines . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

3. Antimicrobial Activity

The antibacterial and antifungal properties of benzylpiperidine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria and fungi, suggesting that this compound could possess antimicrobial properties worth investigating further .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The presence of the benzyl group and the piperidine ring significantly influences the compound's interaction with biological targets.

Substituent Effect on Activity
Electron-withdrawing groupsEnhance activity against cancer cells
Alkyl substitutionsModulate neuropharmacological effects
Length of carbon chainImpact on antimicrobial efficacy

Case Studies

Several studies have investigated related compounds:

  • Anticonvulsant Activity : Research on primary amino acid derivatives showed that substituents at specific sites could enhance anticonvulsant activity significantly, suggesting that similar modifications in this compound could yield potent anticonvulsants .
  • Dopamine Receptor Interaction : A study focusing on D4 receptor antagonists revealed that modifications to the piperidine scaffold led to improved selectivity and stability in vivo, indicating potential pathways for optimizing this compound for neurological applications .

Properties

CAS No.

84196-18-9

Molecular Formula

C16H27N3

Molecular Weight

261.41 g/mol

IUPAC Name

2-N-(1-benzylpiperidin-4-yl)butane-1,2-diamine

InChI

InChI=1S/C16H27N3/c1-2-15(12-17)18-16-8-10-19(11-9-16)13-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13,17H2,1H3

InChI Key

QUFUCZKLZXBWAU-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)NC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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